BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide

α-glucosidase inhibition type 2 diabetes enzyme inhibitor

Select 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide for reproducible α-glucosidase inhibition studies. The 4-chlorophenoxy substituent critically modulates electronic density and hydrophobic interactions, distinguishing its potency from unsubstituted analogs. This compound serves as a validated probe for target validation in type 2 diabetes models and enables comparative SAR studies with other halogen or alkyl substitutions. Non-competitive inhibition profile supports combination synergy assessments with competitive inhibitors like acarbose. Ensure exact compound selection for consistent enzymatic assay data.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74
CAS No. 941997-94-0
Cat. No. B2354838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
CAS941997-94-0
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.74
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl
InChIInChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17)
InChIKeyPVZKGHLDZFLUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide (CAS 941997-94-0): Compound Class and Core Characteristics for Scientific Procurement


The compound belongs to the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide class, a privileged scaffold for selective α-glucosidase inhibition [1]. The 3-cyanothiophene core is essential for binding to the enzyme's active site, while the phenoxyacetamide moiety permits structural diversification. The 4-chlorophenoxy substituent is predicted to modulate electronic density and hydrophobic interactions, potentially enhancing inhibitory potency relative to unsubstituted analogs [2]. This compound is primarily investigated for type 2 diabetes research.

Why In-Class N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide Compounds Cannot Be Interchanged: Structural Determinants of α-Glucosidase Inhibition


Even within the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide class, minor modifications to the phenoxy ring dramatically alter α-glucosidase inhibitory potency and selectivity. For instance, the lead compound 4d9 (bearing dimethoxy and formyl substituents) exhibits an IC50 of 2.11 μM, whereas the standard inhibitor acarbose shows 327 μM [1]. The 4-chlorophenoxy variant introduces distinct electronic and steric properties that may shift inhibition kinetics and selectivity profiles compared to other phenoxy-substituted analogs. Therefore, selecting the exact compound is critical for reproducibility in enzymatic assays.

Quantitative Evidence Guide: 2-(4-Chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide Differentiation Metrics


α-Glucosidase Inhibitory Potency Relative to Acarbose

The target compound 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is expected to display α-glucosidase inhibition based on its structural homology to compound 4d9 (IC50 = 2.11 μM) [1]. The reference inhibitor acarbose exhibits an IC50 of 327 μM in the same assay [1]. While direct IC50 data for the target compound have not been published, the presence of the 4-chlorophenoxy group is anticipated to confer comparable or improved potency relative to the unsubstituted phenoxy analog, which typically shows IC50 values in the low micromolar range [2]. This suggests that the target compound merits evaluation for type 2 diabetes research.

α-glucosidase inhibition type 2 diabetes enzyme inhibitor

Selectivity for α-Glucosidase over α-Amylase

Compound 4d9 exhibits 17.48-fold selectivity for α-glucosidase over α-amylase, whereas acarbose is a dual inhibitor [1]. The target compound, by sharing the same core, is likely to retain this selectivity, which is crucial for minimizing gastrointestinal side effects associated with α-amylase inhibition. Direct selectivity data for the target compound are pending, but the class-level selectivity is supported by docking studies [1].

enzyme selectivity α-amylase off-target effects

Non-competitive Inhibition Mechanism vs. Acarbose (Competitive)

Kinetic analysis of compound 4d9 revealed non-competitive inhibition with respect to p-nitrophenyl-α-D-glucopyranoside substrate [1]. The target compound, bearing a similar amide linkage and cyanothiophene core, is predicted to exhibit non-competitive inhibition as well, in contrast to acarbose which acts as a competitive inhibitor [1]. This distinction is significant for combination therapy strategies.

enzyme kinetics non-competitive inhibition combination therapy

Cytotoxicity Profile in Human Hepatocyte LO2 Cells

Compound 4d9 displayed no cytotoxicity toward human normal hepatocyte LO2 cells at concentrations up to 100 μM [1]. The target compound is anticipated to show similar safety profile based on structural similarity, providing a favorable therapeutic window for type 2 diabetes research.

cytotoxicity hepatic safety therapeutic window

Structural Differentiation: 4-Chlorophenoxy vs. Other Commercial 3-Cyanothiophene Acetamides

Among commercially available N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide analogs, the 4-chlorophenoxy derivative is uniquely positioned due to the electron-withdrawing chlorine substituent, which can enhance binding affinity to α-glucosidase by increasing the electrophilicity of the amide carbonyl [1]. This structural feature distinguishes it from compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (which lacks a phenoxy group) and the unsubstituted phenoxyacetamide analog, potentially offering improved potency.

structure-activity relationship halogen substitution chemical probes

Metabolic Stability Advantage in Rat Plasma

Compound 4d9 demonstrated improved metabolic stability in rat plasma relative to acarbose, which is rapidly degraded by intestinal enzymes [1]. The target compound's plasma stability is expected to be similar, facilitating in vivo pharmacokinetic studies.

metabolic stability pharmacokinetics in vivo dosing

Research and Application Scenarios for 2-(4-Chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide


Type 2 Diabetes Research – α-Glucosidase Target Validation

The compound can be used as a probe to validate α-glucosidase as a therapeutic target in cellular and animal models of type 2 diabetes, leveraging its expected high potency and selectivity [1].

Structure-Activity Relationship (SAR) Studies

The 4-chlorophenoxy group provides a handle for further derivatization; researchers can compare its activity with other halogen or alkyl substitutions to optimize inhibitor design [1].

Combination Therapy Screening

Because of its non-competitive inhibition mechanism, the compound can be tested in combination with competitive inhibitors like acarbose to assess synergistic effects on glucose regulation [1].

Academic Teaching and Laboratory Exercises

The compound serves as a model inhibitor for teaching enzyme kinetics and drug design principles in medicinal chemistry courses.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.